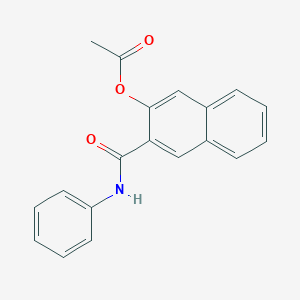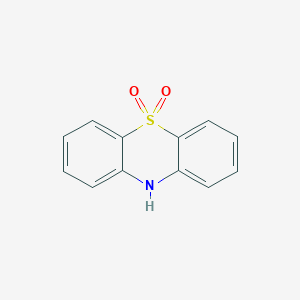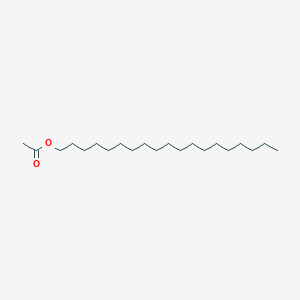
Nonadecyl acetate
Descripción general
Descripción
Nonadecyl acetate, also known as 1-acetoxynonadecane, is an organic compound with the molecular formula C21H42O2. It is an ester formed from nonadecanol and acetic acid. This compound is known for its use in various industrial applications, particularly in the field of organic synthesis and as a component in fragrances.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Nonadecyl acetate can be synthesized through the esterification of nonadecanol with acetic acid. The reaction typically involves heating nonadecanol with acetic acid in the presence of a catalyst such as sulfuric acid. The reaction can be represented as follows:
C19H39OH+CH3COOH→C21H42O2+H2O
In this reaction, nonadecanol (C19H39OH) reacts with acetic acid (CH3COOH) to form this compound (C21H42O2) and water (H2O).
Industrial Production Methods: Industrial production of this compound typically involves the same esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of continuous reactors and advanced separation techniques to isolate the ester from the reaction mixture.
Análisis De Reacciones Químicas
Types of Reactions: Nonadecyl acetate primarily undergoes hydrolysis and transesterification reactions.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to nonadecanol and acetic acid.
C21H42O2+H2O→C19H39OH+CH3COOH
Transesterification: this compound can react with another alcohol in the presence of a catalyst to form a different ester and alcohol.
C21H42O2+R’OH→C19H39OH+R’COOCH3
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Transesterification: Alcohols, catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed:
Hydrolysis: Nonadecanol and acetic acid.
Transesterification: Nonadecanol and a different ester.
Aplicaciones Científicas De Investigación
Nonadecyl acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in gas chromatography.
Biology: Studied for its role in pheromone communication in insects.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the formulation of fragrances and as a plasticizer in polymer production.
Mecanismo De Acción
The mechanism of action of nonadecyl acetate involves its interaction with specific molecular targets, depending on its application. For instance, in pheromone communication, this compound binds to olfactory receptors in insects, triggering a behavioral response. In drug delivery, it can enhance the solubility and stability of hydrophobic drugs, facilitating their transport across biological membranes.
Comparación Con Compuestos Similares
- Octadecyl acetate (C20H40O2)
- Eicosyl acetate (C22H44O2)
Nonadecyl acetate stands out due to its optimal chain length, which provides a balance between hydrophobicity and reactivity, making it suitable for a wide range of applications.
Propiedades
IUPAC Name |
nonadecyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-21(2)22/h3-20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVGKJKNNMIUDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50336881 | |
| Record name | Nonadecyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50336881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1577-43-1 | |
| Record name | Nonadecyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50336881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



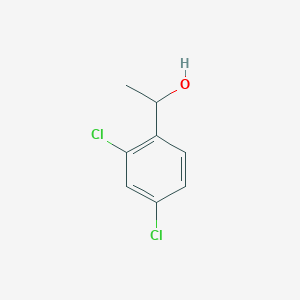
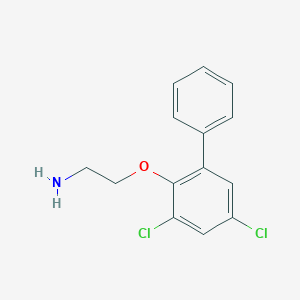


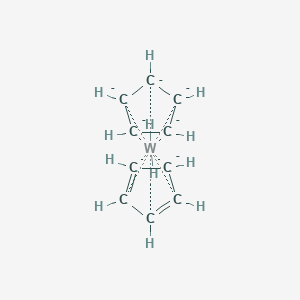
![[(2S)-2-Hydroxy-3-phenylmethoxypropyl] hexadecanoate](/img/structure/B75386.png)


![Tetrakis[p-(dimethylamino)phenyl]ethylene](/img/structure/B75393.png)
